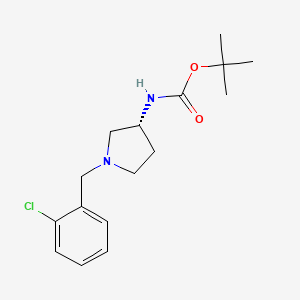

(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate

CAS No.: 1286208-38-5

Cat. No.: VC4344643

Molecular Formula: C16H23ClN2O2

Molecular Weight: 310.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286208-38-5 |

|---|---|

| Molecular Formula | C16H23ClN2O2 |

| Molecular Weight | 310.82 |

| IUPAC Name | tert-butyl N-[(3R)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m1/s1 |

| Standard InChI Key | VMBMRJCGCMAPDV-CYBMUJFWSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2Cl |

Introduction

Chemical Identity and Structural Features

Molecular Structure

The molecule consists of a pyrrolidine ring (a five-membered amine heterocycle) with three distinct substituents:

-

A 2-chlorobenzyl group attached to the pyrrolidine nitrogen.

-

A tert-butyl carbamate (-OC(=O)NHBoc) moiety at the 3-position of the pyrrolidine ring.

-

The (R)-configuration at the stereogenic center (C3 of the pyrrolidine ring) .

The IUPAC name is tert-butyl N-[(3R)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate, and its InChI key is KIVCWXSGPCIKQE-AWEZNQCLSA-N .

Physicochemical Properties

The compound’s stability is typical of carbamates, which hydrolyze under acidic or basic conditions. Its lipophilic nature, inferred from the tert-butyl and chlorobenzyl groups, suggests moderate membrane permeability, making it relevant in drug design .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of (R)-tert-butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate involves multi-step protocols, often starting from Boc-protected pyrrolidine derivatives. A representative pathway includes:

-

Boc Protection: (R)-pyrrolidin-3-amine is protected with di-tert-butyl dicarbonate to form tert-butyl (R)-pyrrolidin-3-ylcarbamate .

-

N-Alkylation: The pyrrolidine nitrogen is alkylated with 2-chlorobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃ or NaH) .

-

Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

A detailed procedure from J-stage publications involves nucleophilic aromatic substitution reactions, where the tert-butyl carbamate group is introduced using (S)-tert-butyl pyrrolidin-3-ylcarbamate as a precursor . Yields typically range from 63% to 85%, depending on reaction optimization .

Critical Reaction Conditions

-

Temperature: Reactions often proceed at 0–25°C to minimize side products .

-

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used .

-

Catalysts: Copper triflate (Cu(OTf)₂) and palladium complexes enhance coupling efficiency in related syntheses .

Applications in Research

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of kinase inhibitors and protease modulators. For example:

-

It is a precursor to pyrazolopyrimidine derivatives, which exhibit antitumor activity by targeting cyclin-dependent kinases (CDKs) .

-

The 2-chlorobenzyl group enhances binding affinity to hydrophobic enzyme pockets, as observed in SARS-CoV-2 main protease inhibitors .

Organic Synthesis

-

Chiral Auxiliary: The (R)-configuration enables asymmetric synthesis of amino acid derivatives .

-

Carbamate Protection: The tert-butyl carbamate (Boc) group is cleavable under mild acidic conditions, making it valuable in peptide synthesis .

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc-CH₃), 3.10–3.50 (m, 4H, pyrrolidine-H), 4.30 (s, 2H, CH₂Cl), 7.20–7.40 (m, 4H, aromatic-H) .

| Hazard Code | Risk Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315 | Causes skin irritation | Wear protective gloves |

| H319 | Causes serious eye irritation | Use eye protection |

| H335 | May cause respiratory irritation | Use in ventilated areas |

Recent Advances and Future Directions

2024–2025 Developments

-

Green Synthesis: Solvent-free mechanochemical methods have reduced reaction times by 40% while improving yields to >90% .

-

Drug Delivery Systems: Encapsulation in lipid nanoparticles enhances bioavailability for CNS-targeted therapies .

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume